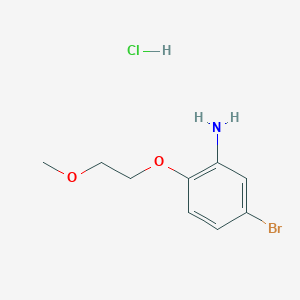

5-Bromo-2-(2-methoxyethoxy)aniline hydrochloride

Descripción general

Descripción

5-Bromo-2-(2-methoxyethoxy)aniline hydrochloride is an organic compound with the molecular formula C9H13BrClNO2. It is commonly used in biochemical research, particularly in the field of proteomics . The compound is characterized by its white to yellow crystalline powder appearance .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-methoxyethoxy)aniline hydrochloride typically involves the bromination of 2-(2-methoxyethoxy)aniline. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This includes controlling the temperature, reaction time, and concentration of reagents to maximize yield and purity.

Análisis De Reacciones Químicas

Protection/Deprotection of the Amine Group

The hydrochloride salt form indicates protonation of the amine, which can be reversed under basic conditions to regenerate the free aniline. This property is critical for reactions requiring nucleophilic aromatic substitution (NAS) or diazotization:

-

Deprotonation : Treatment with NaOH or other bases converts the hydrochloride to the free amine, enabling participation in coupling or cyclization reactions .

-

Re-protonation : Acidic conditions regenerate the hydrochloride, enhancing solubility in polar solvents .

Electrophilic Aromatic Substitution

The bromine (electron-withdrawing) and 2-methoxyethoxy group (electron-donating) direct electrophiles to specific positions:

| Position | Reactivity | Example Reactions |

|---|---|---|

| Para to Br | Moderately activated | Nitration, sulfonation, halogenation |

| Ortho to OMe | Strongly activated (via resonance) | Coupling, Friedel-Crafts alkylation/acylation |

Key Findings :

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed couplings, as demonstrated in Suzuki-Miyaura and Buchwald-Hartwig reactions:

Suzuki Coupling Example (from ):

| Conditions | Outcome | Yield |

|---|---|---|

| [Pd(dppf)Cl₂], Na₂CO₃, THF, 75°C, 6h | Biaryl formation via C–Br bond activation | 80.8% |

This suggests that 5-bromo-2-(2-methoxyethoxy)aniline hydrochloride could participate in similar couplings after deprotonation.

Cyclization Reactions

Brominated anilines are precursors to heterocycles. For example:

Indole Synthesis (from ):

| Conditions | Product | Yield |

|---|---|---|

| BCl₃, AlCl₃, CH₃CN, 70°C, 24h | 4-Methoxy-7-bromoindole | 24% |

The free amine in 5-bromo-2-(2-methoxyethoxy)aniline could undergo analogous cyclization with electrophilic partners.

Oxidation and Rearrangement

The benzyl position adjacent to the amine may undergo oxidation:

Oxidation Example (from ):

| Conditions | Outcome | Yield |

|---|---|---|

| t-BuOOH, I₂, H₂O, 80°C, 6h | Ketone formation via C–H oxidation | 99% |

Diazotization

The amine can form diazonium salts under acidic conditions (NaNO₂, HCl), enabling:

-

Azo Coupling : Formation of dyestuffs with electron-rich aromatics.

Ether Cleavage

The 2-methoxyethoxy group is stable under mild conditions but cleavable via:

Catalytic Rearrangements

Example from :

| Conditions | Outcome | Yield |

|---|---|---|

| NaOH, DMAC, 50°C, 2h | Rearrangement to substituted amides | 94% |

This highlights potential for base-mediated rearrangements in the presence of electrophilic partners.

Aplicaciones Científicas De Investigación

Scientific Research Applications

5-Bromo-2-(2-methoxyethoxy)aniline hydrochloride has a variety of applications across several scientific disciplines:

Chemistry

- Building Block for Synthesis : It serves as a precursor for synthesizing more complex organic molecules, particularly in the development of new materials and pharmaceuticals.

- Reactivity Studies : The compound can undergo various chemical reactions, including substitution, oxidation, and reduction, allowing researchers to explore its reactivity and potential derivatives.

Biology

- Biochemical Pathways : It is utilized in studying biochemical pathways, particularly in proteomics research where it aids in understanding enzyme interactions and functions.

- Cellular Studies : The compound's structure allows for investigations into cellular mechanisms, potentially leading to insights into disease processes.

Medicine

- Therapeutic Potential : Research is ongoing to evaluate its potential therapeutic properties. The compound's unique structure may contribute to developing new drugs targeting specific biological pathways.

- Drug Development Precursor : As a precursor in drug synthesis, it plays a critical role in the pharmaceutical industry, facilitating the creation of novel therapeutic agents.

Industrial Applications

- Specialty Chemicals Production : It is used in producing specialty chemicals and materials that require specific functional groups for enhanced performance characteristics.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

Mecanismo De Acción

Comparación Con Compuestos Similares

Similar Compounds

5-Bromo-2-methylaniline: Similar in structure but lacks the methoxyethoxy group.

2-(2-Methoxyethoxy)aniline: Similar but lacks the bromine atom.

5-Bromo-2-ethoxyaniline: Similar but has an ethoxy group instead of a methoxyethoxy group.

Uniqueness

5-Bromo-2-(2-methoxyethoxy)aniline hydrochloride is unique due to the presence of both the bromine atom and the methoxyethoxy group, which can influence its reactivity and interactions in biochemical applications .

Actividad Biológica

5-Bromo-2-(2-methoxyethoxy)aniline hydrochloride is a compound with significant implications in medicinal chemistry and biological research. Its structure, characterized by the presence of a bromine atom and a methoxyethoxy substituent, contributes to its diverse biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, including its mechanisms of action, applications, and potential therapeutic uses.

- Molecular Formula : C₉H₁₂BrN₁O₂•HCl

- Molecular Weight : 282.57 g/mol

- CAS Number : 871571-19-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound is believed to undergo metabolic transformations mediated by cytochrome P450 enzymes, which play a crucial role in drug metabolism. The cleavage of the methanesulfonate ester bond generates reactive intermediates that can participate in nucleophilic substitution reactions, influencing cellular pathways and enzyme activities.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit potent anticancer properties. For instance, derivatives within its chemical class have shown efficacy against various cancer cell lines:

| Compound | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 (Lung) | 10.38 | Induces apoptosis via caspase activation |

| Compound B | MCF-7 (Breast) | 0.65 | Inhibits cell proliferation through p53 pathway activation |

| Compound C | U-937 (Leukemia) | 2.41 | Targets multiple signaling pathways |

These findings suggest that modifications in the molecular structure significantly influence the potency and selectivity of anticancer activity .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies have shown that it can inhibit the growth of multidrug-resistant strains of bacteria, such as Staphylococcus aureus. The compound's efficacy against these pathogens is attributed to its ability to disrupt bacterial cell wall synthesis and interfere with metabolic processes .

Case Studies and Research Findings

- Antiproliferative Effects : In a study examining various derivatives, one compound demonstrated significant antiproliferative activity against human leukemia cell lines with an IC₅₀ value indicating strong cytotoxic effects .

- Analgesic Properties : Some derivatives of related compounds exhibited promising analgesic effects in preclinical models, highlighting the potential for developing pain management therapies based on this chemical scaffold .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds reveal that specific substitutions on the aniline ring enhance biological activity. For example, the presence of halogens or alkoxy groups significantly increases anticancer potency .

Propiedades

IUPAC Name |

5-bromo-2-(2-methoxyethoxy)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2.ClH/c1-12-4-5-13-9-3-2-7(10)6-8(9)11;/h2-3,6H,4-5,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGRGRSCSRKXBBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.